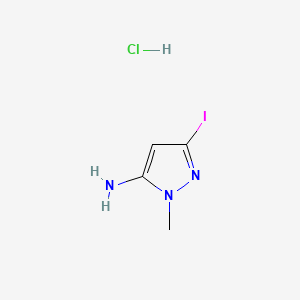
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H6IN3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the iodination of 1-methyl-1H-pyrazol-5-amine. One common method includes the reaction of 1-methyl-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 3-substituted pyrazoles.
Oxidation: Formation of pyrazole-5-carboxylic acids.
Coupling: Formation of biaryl or alkyne-substituted pyrazoles.
Applications De Recherche Scientifique
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Agrochemicals: It is employed in the synthesis of herbicides and fungicides.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets . The pyrazole ring can also interact with aromatic residues in proteins, contributing to the overall binding strength .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
3-iodo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a methyl group, which can influence its reactivity and binding properties.
1-methyl-3-nitro-1H-pyrazole: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions.
Propriétés
Formule moléculaire |
C4H7ClIN3 |
|---|---|
Poids moléculaire |
259.47 g/mol |
Nom IUPAC |
5-iodo-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H6IN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H |
Clé InChI |
NNFKKHFSFPFUMR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)I)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


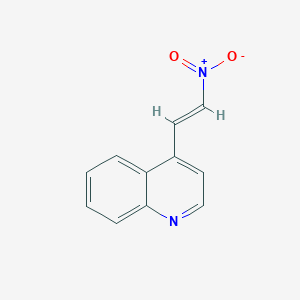
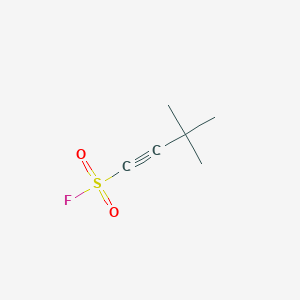
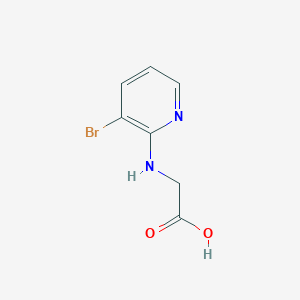
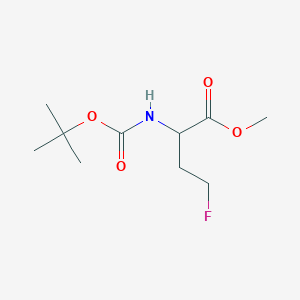
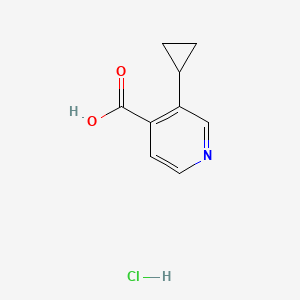
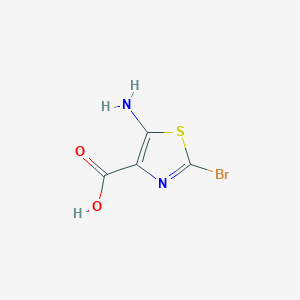
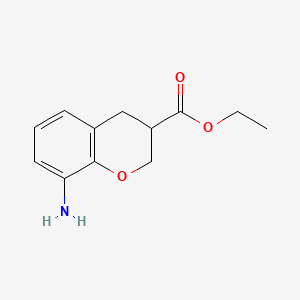
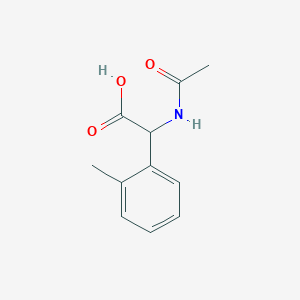
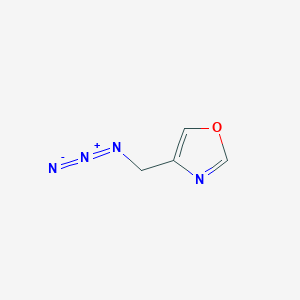
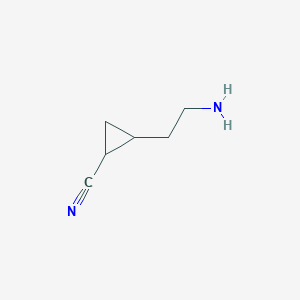
![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)
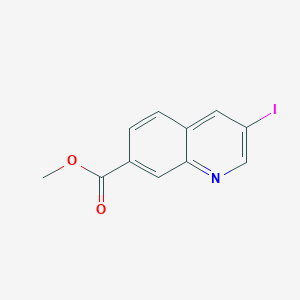
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
